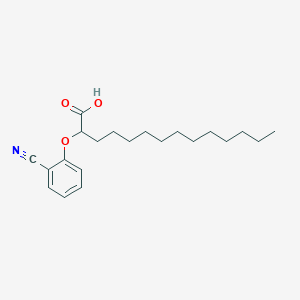

2-(2-Cyanophenoxy)tetradecanoic acid

説明

2-(2-Cyanophenoxy)tetradecanoic acid is a synthetic fatty acid derivative comprising a 14-carbon saturated chain (tetradecanoic acid) with a 2-cyanophenoxy group attached at the second carbon. While direct studies on this compound are scarce in the provided evidence, its structure suggests applications in surfactant chemistry, bioactive molecule design, or metabolic studies.

特性

CAS番号 |

116624-99-8 |

|---|---|

分子式 |

C21H31NO3 |

分子量 |

345.5 g/mol |

IUPAC名 |

2-(2-cyanophenoxy)tetradecanoic acid |

InChI |

InChI=1S/C21H31NO3/c1-2-3-4-5-6-7-8-9-10-11-16-20(21(23)24)25-19-15-13-12-14-18(19)17-22/h12-15,20H,2-11,16H2,1H3,(H,23,24) |

InChIキー |

OXSHLGFCFRUJLZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCC(C(=O)O)OC1=CC=CC=C1C#N |

正規SMILES |

CCCCCCCCCCCCC(C(=O)O)OC1=CC=CC=C1C#N |

同義語 |

2-(2-Cyanophenoxy)tetradecanoic acid |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Tetradecanoic Acid (Myristic Acid)

- Structure : A straight-chain saturated fatty acid (C14:0) without substituents.

- Physical Properties :

- Biological Roles :

Comparison: The addition of the 2-cyanophenoxy group to tetradecanoic acid likely reduces crystallinity (lower melting point) and enhances polarity, improving solubility in organic solvents. Unlike myristic acid, the cyanophenoxy derivative may exhibit unique bioactivity due to its aromatic and cyano functionalities .

Unsaturated Tetradecenoic Acids (e.g., (Z)-5-Tetradecenoic Acid)

- Structure: Tetradecanoic acid with double bonds (e.g., at C5 or C7 positions).

- Biological Activity: Excites R58F10 neurons in Drosophila, unlike saturated tetradecanoic acid . Demonstrates pheromone-like specificity in neuronal assays .

Comparison: The 2-cyanophenoxy derivative lacks double bonds, which are critical for neuronal activation in unsaturated analogs. However, its cyano group may enable interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding or dipole interactions .

Ethyl (2-Cyanophenoxy)acetate

- Structure: Shorter-chain ester (acetic acid backbone) with a 2-cyanophenoxy group .

- Physical Properties: Molecular mass: 205.213 g/mol . Likely more volatile than 2-(2-cyanophenoxy)tetradecanoic acid due to shorter chain length.

- Applications : Used in organic synthesis; polar ester groups enhance reactivity .

Comparison: The tetradecanoic acid derivative’s longer chain increases hydrophobicity, making it more suitable for lipid-based applications (e.g., surfactants or membrane studies). The acetate analog’s smaller size favors volatility and solubility in less polar solvents .

Fatty Acid Derivatives in Plant Extracts

- Examples: Moringa oleifera: Contains tetradecanoic acid as a minor component (2.12% peak area) alongside hexadecanoic acid (28.84%) . Kenger plant: Tetradecanoic acid is part of lipophilic extracts with dodecanoic and palmitic acids .

Comparison: Natural tetradecanoic acid derivatives lack cyanophenoxy groups but share roles in lipid metabolism. The synthetic 2-(2-cyanophenoxy)tetradecanoic acid could mimic or interfere with these pathways due to structural similarity .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| Tetradecanoic acid (Myristic acid) | C₁₄H₂₈O₂ | 228.37 | 52–54 | Carboxylic acid |

| 2-(2-Cyanophenoxy)tetradecanoic acid* | C₂₁H₂₉NO₃ | 343.47 | ~40–45 (inferred) | Carboxylic acid, cyano, phenoxy |

| Ethyl (2-cyanophenoxy)acetate | C₁₁H₁₁NO₃ | 205.21 | Not reported | Ester, cyano, phenoxy |

*Inferred based on structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。